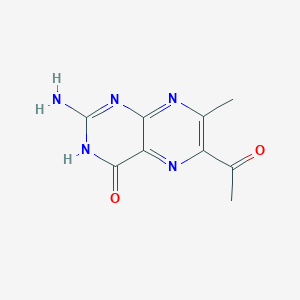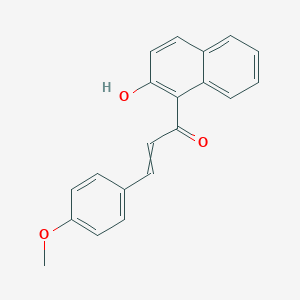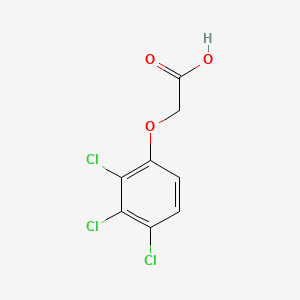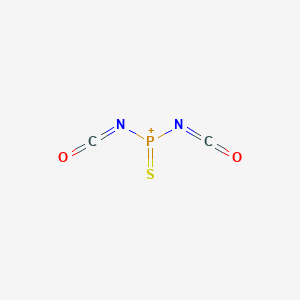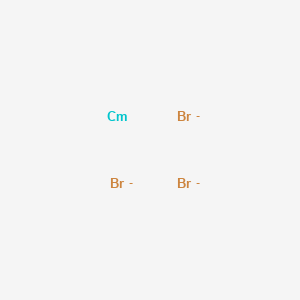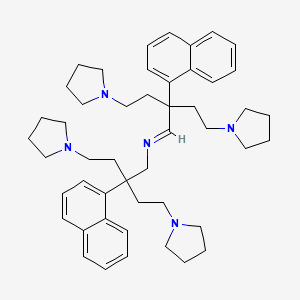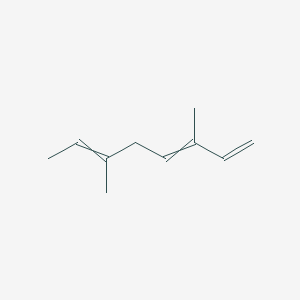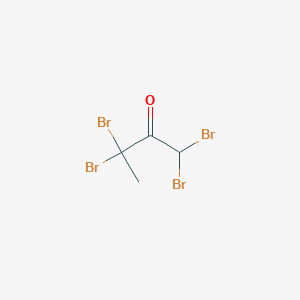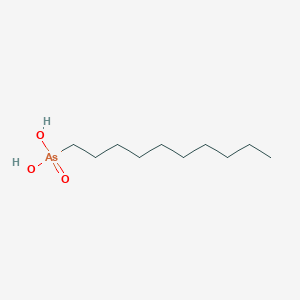
Decylarsonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decylarsonic acid is an organoarsenic compound characterized by the presence of a decyl group attached to an arsenic atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of decylarsonic acid typically involves the reaction of decyl halides with arsenic trioxide in the presence of a reducing agent. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Decylarsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form decylarsonic oxide.
Reduction: Reduction reactions can convert this compound to its corresponding decylarsine.
Substitution: The decyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts like palladium or platinum and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Decylarsonic oxide.
Reduction: Decylarsine.
Substitution: Various substituted decylarsonic derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Decylarsonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of decylarsonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include the disruption of cellular processes, modulation of signal transduction, and alteration of gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylarsenic acid
- Methylarsenic acid
- Butylarsenic acid
Uniqueness
Decylarsonic acid is unique due to its longer alkyl chain, which imparts different physicochemical properties compared to shorter-chain organoarsenic compounds. This uniqueness can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
35331-33-0 |
|---|---|
Formule moléculaire |
C10H23AsO3 |
Poids moléculaire |
266.21 g/mol |
Nom IUPAC |
decylarsonic acid |
InChI |
InChI=1S/C10H23AsO3/c1-2-3-4-5-6-7-8-9-10-11(12,13)14/h2-10H2,1H3,(H2,12,13,14) |
Clé InChI |
DOLDYCBUKNSRCJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC[As](=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Propylphenoxy)methyl]oxirane](/img/structure/B14687156.png)
